molecular formula C8H8BrF3N2S B6349914 {[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326812-99-0

{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No. B6349914
CAS RN: 1326812-99-0
M. Wt: 301.13 g/mol
InChI Key: ZQORVFBLFAOXIK-UHFFFAOYSA-N
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Description

Methyl(2,4,5-trifluorophenyl)sulfane is a chemical compound with the CAS Number: 54378-74-4 . It has a molecular weight of 178.18 . It is a solid substance and is used for R&D purposes .


Molecular Structure Analysis

The IUPAC name for Methyl(2,4,5-trifluorophenyl)sulfane is 1,2,4-trifluoro-5-(methylsulfanyl)benzene . The InChI Code is 1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

Methyl(2,4,5-trifluorophenyl)sulfane is a solid substance . It has a molecular formula of C7H5F3S and a molecular weight of 178.17 .

Safety and Hazards

Methyl(2,4,5-trifluorophenyl)sulfane should be handled with care. If inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting .

properties

IUPAC Name

(2,4,5-trifluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S.BrH/c9-5-2-7(11)6(10)1-4(5)3-14-8(12)13;/h1-2H,3H2,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQORVFBLFAOXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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